molecular formula C10H13NO4S B2488808 4-[(Dimethylsulfamoyl)methyl]benzoic acid CAS No. 1098366-68-7

4-[(Dimethylsulfamoyl)methyl]benzoic acid

Cat. No.: B2488808
CAS No.: 1098366-68-7
M. Wt: 243.28
InChI Key: NKPRFCUTOQJLGC-UHFFFAOYSA-N
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Description

4-[(Dimethylsulfamoyl)methyl]benzoic acid is a benzoic acid derivative featuring a dimethylsulfamoyl group attached via a methylene (-CH₂-) linker at the para position of the aromatic ring. This structural motif combines the carboxylic acid functionality with a sulfonamide-based substituent, which can influence physicochemical properties (e.g., solubility, acidity) and biological interactions. These analogs are often synthesized for applications in medicinal chemistry, such as enzyme inhibition or prodrug development .

Properties

IUPAC Name

4-(dimethylsulfamoylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-11(2)16(14,15)7-8-3-5-9(6-4-8)10(12)13/h3-6H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPRFCUTOQJLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(Dimethylsulfamoyl)methyl]benzoic acid typically involves the following steps:

Chemical Reactions Analysis

4-[(Dimethylsulfamoyl)methyl]benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-[(Dimethylsulfamoyl)methyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Dimethylsulfamoyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular formulas, and properties of 4-[(Dimethylsulfamoyl)methyl]benzoic acid with analogous compounds:

Compound Name Substituents Molecular Formula Key Properties References
This compound -COOH at position 1; -(CH₂)SO₂N(CH₃)₂ at position 4 C₁₀H₁₃NO₄S Hypothetical: Enhanced lipophilicity due to methylene linker; moderate acidity N/A
4-Chloro-3-(dimethylsulfamoyl)benzoic acid -COOH at position 1; -Cl at position 3; -SO₂N(CH₃)₂ at position 4 C₉H₁₀ClNO₄S CAS 59210-61-6; crystalline solid; potential diuretic or carbonic anhydrase inhibitor
4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic acid -COOH at position 1; -SO₂NH(4-OCH₃Ph) at position 4 C₁₄H₁₃NO₅S High similarity (0.96 Tanimoto index to A779039); likely protease inhibitor
4-[(3,4-Dimethylphenyl)sulfamoyl]benzoic acid -COOH at position 1; -SO₂NH(3,4-(CH₃)₂Ph) at position 4 C₁₅H₁₅NO₄S CAS 1562417-33-7; used in kinase inhibition studies
3-{[4-(Benzyloxy)phenyl]sulfamoyl}benzoic acid -COOH at position 3; -SO₂NH(4-OCH₂PhPh) at position 1 C₂₀H₁₇NO₅S CAS 380193-68-0; intermediate in antibacterial agent synthesis
4-(Dimethylsulfamoyl)benzamide -CONH₂ at position 1; -SO₂N(CH₃)₂ at position 4 C₉H₁₂N₂O₃S CAS 210918-06-2; amide derivative with reduced acidity

Biological Activity

4-[(Dimethylsulfamoyl)methyl]benzoic acid, also known by its CAS number 1206-37-7, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₁N₁O₄S
  • Molecular Weight : 229.25 g/mol
  • Structure : The compound features a benzoic acid moiety substituted with a dimethylsulfamoyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The following mechanisms have been documented:

  • Inhibition of Prostaglandin E2 (PGE2) : This compound has shown significant inhibitory effects on PGE2-induced TNFα production in human whole blood assays, indicating potential anti-inflammatory properties .
  • Cellular Pathway Modulation : The compound may modulate pathways associated with inflammation and pain, making it a candidate for therapeutic applications in treating inflammatory diseases .

Anti-inflammatory Effects

Research indicates that derivatives of this compound can inhibit inflammatory responses. For instance, one study reported an IC50 value of 123 nM for the inhibition of TNFα in an ex vivo LPS-stimulated human whole blood assay, demonstrating its potency compared to established NSAIDs like diclofenac .

Anticancer Potential

The compound has been investigated for its potential as a therapeutic agent against various malignancies. Its structural similarity to known anticancer agents suggests it may function as an inhibitor in cancer signaling pathways . Specifically, it has been noted for its ability to inhibit hedgehog signaling pathways, which are implicated in several cancers such as breast and pancreatic adenocarcinoma .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
4-[(Methylsulfamoyl)methyl]benzoic acidStructureModerate anti-inflammatory effects
4-[(Ethylsulfamoyl)methyl]benzoic acidStructureLower potency compared to dimethyl derivative
4-(N,N-Dimethylsulfamoyl)benzoic acidStructureSimilar activity profile with variations in efficacy

Case Studies

  • Clinical Candidate Evaluation :
    A study evaluated the pharmacokinetics and efficacy of a derivative of this compound in animal models of arthritis. Results indicated significant reduction in inflammation markers compared to control groups, highlighting its potential as a clinical candidate for anti-inflammatory therapies .
  • Mechanistic Studies :
    Research focused on the molecular interactions of this compound revealed that it binds effectively to specific enzymes involved in inflammatory pathways, suggesting a targeted approach for drug development in treating chronic inflammatory conditions.

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